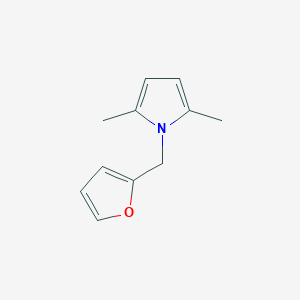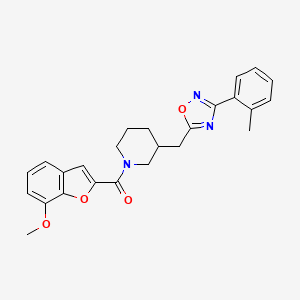
(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , has been extensively studied. Numerous synthetic routes have been developed due to the wide range of biological and pharmacological activities of these compounds . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of the compound(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone would be an extension of this basic quinoline structure. Chemical Reactions Analysis
The quinoline ring system is known to participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone can undergo would depend on the reaction conditions and the other reactants present.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Efficient Synthesis Techniques: The development of new synthetic methods for quinoline derivatives, including the use of titanium nanomaterial-based sulfonic acid catalysts, showcases advancements in the field of organic synthesis. These methods emphasize the creation of complex molecules under environmentally benign conditions, highlighting the potential for developing new pharmaceuticals or materials (Murugesan, Gengan, & Lin, 2017).
Biological Activities
- Anticancer and Anti-inflammatory Properties: Research into the biological activities of quinoline derivatives has uncovered potential anticancer, anti-inflammatory, and analgesic properties. These findings suggest that modifications to the quinoline core could lead to the development of new therapeutic agents with specific biological activities (Sondhi et al., 2000).
Material Science
- Conducting Polymers: Electrochemical copolymerization studies involving quinoxaline derivatives have led to the synthesis of novel conducting polymers. These polymers exhibit promising electrical properties and stability, making them potential candidates for electronic and optoelectronic applications (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Analytical Chemistry
- Spectroscopic Properties: Investigations into the spectroscopic properties of quinoline and pyridine derivatives provide valuable insights into the effects of structure and environment on their electronic absorption, excitation, and fluorescence. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in analytical chemistry (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
[4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-18-8-10-19(11-9-18)30(28,29)23-20-6-4-5-7-22(20)25-16-21(23)24(27)26-14-12-17(2)13-15-26/h4-11,16-17H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLGYOZUZTTZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2730734.png)




![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carboxylic acid](/img/structure/B2730743.png)

![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2730745.png)
![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B2730748.png)

![7-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2730752.png)
![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)